molecular formula C12H11ClF2N2O B6460683 5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole CAS No. 2549030-70-6

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole

Cat. No.: B6460683
CAS No.: 2549030-70-6
M. Wt: 272.68 g/mol
InChI Key: HHJFEBLPOSUBDI-UHFFFAOYSA-N
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Description

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazole core, which is known for its stability and biological activity, and a piperidine ring substituted with fluorine atoms, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, where 4,4-difluoropiperidine is reacted with the benzoxazole intermediate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate as a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoropyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.

    4-(4,4-difluoropiperidin-1-yl)cyclohexane-1-carboxylic acid: Known for its potential therapeutic applications.

Uniqueness

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core and a difluoropiperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-2-(4,4-difluoropiperidin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2N2O/c13-8-1-2-10-9(7-8)16-11(18-10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJFEBLPOSUBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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